molecular formula C10H11NO B1269101 4-(2-Hydroxypropan-2-yl)benzonitrile CAS No. 77802-22-3

4-(2-Hydroxypropan-2-yl)benzonitrile

Cat. No. B1269101
CAS RN: 77802-22-3
M. Wt: 161.2 g/mol
InChI Key: FJDCEKDPEOIGEJ-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)benzonitrile is a chemical compound of interest in various research areas, particularly in the field of organic chemistry and material science.

Synthesis Analysis

Synthesis of similar benzonitrile derivatives involves multi-step chemical processes. For instance, a series of luminescent benzonitriles containing methoxy pyridine, benzonitrile, and alkoxy benzene were synthesized using spectral techniques (Ahipa et al., 2014). Another synthesis approach for related compounds includes reactions of para-aminobenzonitrile under high-temperature conditions without solvents (Ju Xiu-lia, 2015).

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is characterized by their benzonitrile group and additional substituents which influence their properties. For example, crystal structure analysis of similar compounds has been conducted using X-ray diffraction and DFT calculations (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

Benzonitrile compounds participate in various chemical reactions, including cycloadditions and complex formation with metals. These reactions are influenced by their molecular structure and substituents (Gerber et al., 1977).

Physical Properties Analysis

The physical properties of benzonitrile derivatives, such as liquid crystalline behavior, are influenced by their molecular structure. Compounds with different chain lengths display varying physical properties like nematic or orthorhombic columnar phases (Ahipa et al., 2014).

Chemical Properties Analysis

Benzonitrile derivatives exhibit a range of chemical properties depending on their structure and substituents. These properties include fluorescence, emission, and absorption bands, as well as electrochemical properties like band gaps and energy levels (Ahipa et al., 2014).

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Complex Molecules : 4-(2-Hydroxypropan-2-yl)benzonitrile is utilized in the synthesis of various complex molecules, including HIV-1 reverse transcriptase inhibitors and their derivatives (Ju Xiu-lia, 2015).
  • Structural Analysis : Studies have been conducted on the physical and chemical properties of benzonitrile derivatives, focusing on their spectral properties, molecular structure, and interactions (U. Gerber et al., 1977).

Photophysical and Electrochemical Properties

  • Liquid Crystalline Behavior : Research indicates that certain benzonitrile derivatives exhibit liquid crystalline behavior, important in materials science (T. N. Ahipa et al., 2014).
  • Luminescent Materials : These compounds have been found to be effective as luminescent materials, showing potential in optical applications due to their absorption and emission properties.

Biological and Medicinal Applications

  • Selective Androgen Receptor Modulators : Some derivatives of benzonitrile, such as 4-(5-oxopyrrolidine-1-yl)benzonitrile, have been identified as selective androgen receptor modulators, showing potential in treatments related to muscle and CNS disorders (Katsuji Aikawa et al., 2017).

Industrial and Chemical Applications

  • Photopolymerization : A study has demonstrated the use of benzonitrile derivatives in nitroxide-mediated photopolymerization, indicating their utility in the field of polymer chemistry (Y. Guillaneuf et al., 2010).
  • Catalytic Activities : Certain complexes involving benzonitrile derivatives exhibit catalytic activities, such as the dehydrogenation of benzylamine to benzonitrile, showing their potential in catalysis (A. El-Sonbati et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDCEKDPEOIGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343405
Record name 4-(2-hydroxypropan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxypropan-2-yl)benzonitrile

CAS RN

77802-22-3
Record name 4-(2-hydroxypropan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxypropan-2-yl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of p-acetylbenzonitrile (3.0 g, 20.0 mmol) in tetrahydrofuran at −78° C. was added drop-wise a solution of 3.0 M methyl magnesium chloride in tetrahydrofuran (7.6, 23.0 mmol). The reaction mixture was stirred at −78° C. for 3 hours and then quenched with methanol added drop-wise. The reaction mixture was thereafter poured into water (200 ml), acidified with oxalic acid added portion-wise, and then extracted with diethyl ether (2×200 ml). The organic extracts were combined, washed with water (1×40 ml), brine (1×40 ml), dried over magnesium sulfate (MgSO4), and then concentrated to give an oil. The oil product was purified using chromatography on silica gel, eluting with ethyl acetate/hexane (1:5), to give 1.4 g of 4-(1-Hydroxy-1-methyl-ethyl)-benzonitrile as a clear oil.
Quantity
3 g
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23 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Chen, J Yao, XX Li, Y Wang, W Song, KB Cho… - ACS …, 2022 - ACS Publications
Biomimetic iron and manganese complexes have emerged as important catalysts in chemo-, regio-, and stereoselective oxidation reactions. In this study, we describe a remote …
Number of citations: 11 pubs.acs.org
N Varga - air.unimi.it
The immune system can be divided in two main branches, the Humoral and the Cellmediated immunity. Humoral immunity is responsible for the production of antibodies while the cell-…
Number of citations: 4 air.unimi.it

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